molecular formula C8H12Cl2N2O2 B1427346 Methyl 6-(aminomethyl)pyridine-3-carboxylate dihydrochloride CAS No. 1706454-04-7

Methyl 6-(aminomethyl)pyridine-3-carboxylate dihydrochloride

Cat. No.: B1427346
CAS No.: 1706454-04-7
M. Wt: 239.1 g/mol
InChI Key: ZOHTVFSKZIUKLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 6-(aminomethyl)pyridine-3-carboxylate dihydrochloride is a chemical compound with significant applications in scientific research and industry. This compound is known for its unique structure and reactivity, making it a valuable tool in various fields such as chemistry, biology, medicine, and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-(aminomethyl)pyridine-3-carboxylate dihydrochloride typically involves the following steps:

  • Starting Materials: The synthesis begins with pyridine-3-carboxylic acid as the starting material.

  • Amination: The pyridine-3-carboxylic acid undergoes an amination reaction to introduce the amino group at the 6-position.

  • Methylation: The amino group is then methylated to form the corresponding methyl ester.

  • Dihydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often used to maintain consistency and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions: Methyl 6-(aminomethyl)pyridine-3-carboxylate dihydrochloride can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form pyridine-3,6-dicarboxylic acid derivatives.

  • Reduction: Reduction reactions can be used to convert the compound to its corresponding amine.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Nucleophiles like alkyl halides and amines are used in substitution reactions, typically under acidic or basic conditions.

Major Products Formed:

  • Oxidation Products: Pyridine-3,6-dicarboxylic acid derivatives.

  • Reduction Products: Corresponding amines.

  • Substitution Products: Various substituted pyridine derivatives.

Scientific Research Applications

Methyl 6-(aminomethyl)pyridine-3-carboxylate dihydrochloride has a wide range of applications in scientific research:

  • Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: The compound is utilized in the study of biological systems, including enzyme inhibition and receptor binding assays.

  • Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which Methyl 6-(aminomethyl)pyridine-3-carboxylate dihydrochloride exerts its effects involves its interaction with molecular targets and pathways:

  • Molecular Targets: The compound can bind to specific receptors or enzymes, modulating their activity.

  • Pathways Involved: It may influence various biochemical pathways, including those related to cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

  • Methyl 6-(aminomethyl)picolinate: A closely related compound with similar reactivity and applications.

  • Pyridine-3-carboxylic acid: The parent compound from which Methyl 6-(aminomethyl)pyridine-3-carboxylate dihydrochloride is derived.

Uniqueness: this compound is unique due to its specific structural features and reactivity profile, which make it particularly useful in certain applications where other similar compounds may not be as effective.

Properties

IUPAC Name

methyl 6-(aminomethyl)pyridine-3-carboxylate;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2.2ClH/c1-12-8(11)6-2-3-7(4-9)10-5-6;;/h2-3,5H,4,9H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOHTVFSKZIUKLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C(C=C1)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1706454-04-7
Record name methyl 6-(aminomethyl)pyridine-3-carboxylate dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 6-(aminomethyl)pyridine-3-carboxylate dihydrochloride
Reactant of Route 2
Reactant of Route 2
Methyl 6-(aminomethyl)pyridine-3-carboxylate dihydrochloride
Reactant of Route 3
Reactant of Route 3
Methyl 6-(aminomethyl)pyridine-3-carboxylate dihydrochloride
Reactant of Route 4
Reactant of Route 4
Methyl 6-(aminomethyl)pyridine-3-carboxylate dihydrochloride
Reactant of Route 5
Methyl 6-(aminomethyl)pyridine-3-carboxylate dihydrochloride
Reactant of Route 6
Methyl 6-(aminomethyl)pyridine-3-carboxylate dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.